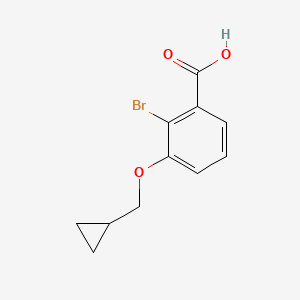

2-Bromo-3-(cyclopropylmethoxy)benzoic acid

Description

2-Bromo-3-(cyclopropylmethoxy)benzoic acid is a halogenated benzoic acid derivative with the molecular formula C₁₁H₁₁BrO₃, a molecular weight of 271.12 g/mol, and CAS number 1369884-86-5 . Structurally, it features a bromine atom at the 2-position and a cyclopropylmethoxy group at the 3-position of the benzoic acid backbone.

Properties

IUPAC Name |

2-bromo-3-(cyclopropylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-10-8(11(13)14)2-1-3-9(10)15-6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRWGSUHGUJFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-(cyclopropylmethoxy)benzoic acid can be synthesized through several methods. One common approach involves the bromination of 3-(cyclopropylmethoxy)benzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-3-(cyclopropylmethoxy)benzoic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(cyclopropylmethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.

Oxidation and Reduction: Reagents like potassium permanganate, sodium borohydride, and hydrogen gas can be used for these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoic acids .

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis:

-

Biological Activity:

- Recent studies indicate that derivatives of benzoic acids, including this compound, exhibit significant biological activities. These compounds have been investigated for their potential as inhibitors of divalent metal transporters, which are crucial in diseases related to metal ion dysregulation.

- Additionally, compounds with similar structures have shown anti-inflammatory and antimicrobial properties. This suggests potential therapeutic uses in pharmacology, particularly for conditions involving inflammation and infection .

-

Medicinal Chemistry:

- The compound is explored as a building block for synthesizing drug candidates targeting specific enzymes or receptors. Its structural features may enhance binding affinity through hydrophobic interactions and electrostatic interactions with biological targets .

- For instance, studies have shown that related compounds can inhibit pathways involved in pulmonary fibrosis and other inflammatory conditions, indicating a promising avenue for drug development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Bromo-3-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and cyclopropylmethoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The cyclopropylmethoxy group in the target compound introduces steric bulk and moderate lipophilicity compared to smaller substituents (e.g., methyl) or polar groups (e.g., hydroxyl or methoxy). This may influence membrane permeability in biological systems .

- Acidity : Bromine’s electron-withdrawing effect increases acidity (lower pKa) relative to methoxy or hydroxyl groups, affecting solubility and extraction efficiency in aqueous environments .

Extraction and Solubility Behavior

Benzoic acid derivatives exhibit distinct extraction kinetics due to substituent-dependent distribution coefficients (m). Studies on liquid membrane extraction show:

- Extraction Rates: Benzoic acid derivatives with higher m values (e.g., unsubstituted benzoic acid, phenol) are extracted faster than acetic acid in early stages (<5 minutes) due to better membrane-phase solubility .

- Role of Substituents : Polar groups (e.g., hydroxyl) enhance water solubility but reduce membrane-phase partitioning. In contrast, lipophilic groups like cyclopropylmethoxy or bromine may improve membrane-phase retention, though specific data for the target compound are lacking .

Toxicity Prediction (QSTR Models)

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids suggest that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice . For example:

Antioxidant Activity

Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acids in antioxidant capacity due to resonance stabilization of radicals by conjugated double bonds . The target compound lacks hydroxyl groups, critical for radical scavenging, and is expected to show negligible antioxidant activity compared to protocatechuic acid (3,4-dihydroxybenzoic acid) .

Biosensor Recognition

A yeast-based biosensor for benzoic acid derivatives showed stronger responses to para-substituted analogs (e.g., p-hydroxybenzoic acid) than ortho/meta derivatives . The target compound’s 2-bromo-3-(cyclopropylmethoxy) substitution likely results in weaker biosensor signals, highlighting the importance of substituent position in molecular recognition .

Biological Activity

2-Bromo-3-(cyclopropylmethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Bromo-3-(cyclopropylmethoxy)benzoic acid features a bromine atom at the 2-position and a cyclopropylmethoxy group at the 3-position of the benzoic acid. This unique substitution pattern may influence its biological activity.

The mechanism of action for 2-Bromo-3-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group can affect binding affinity to enzymes or receptors, potentially leading to inhibition or activation of various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with receptors, modulating signaling pathways critical for cellular functions.

Biological Activity

Research indicates that 2-Bromo-3-(cyclopropylmethoxy)benzoic acid exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the effects of benzoic acid derivatives on cancer cell lines, demonstrating that compounds similar to 2-Bromo-3-(cyclopropylmethoxy)benzoic acid inhibited cell growth in breast cancer models (source: MDPI) .

- Another research highlighted the potential of benzoic acids in targeting signaling pathways involved in tumor growth, particularly through modulation of the TGF-β pathway.

- Anti-inflammatory Effects :

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.